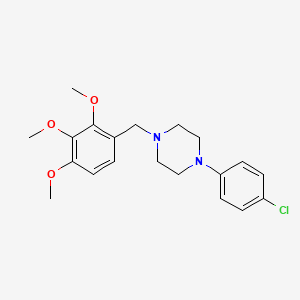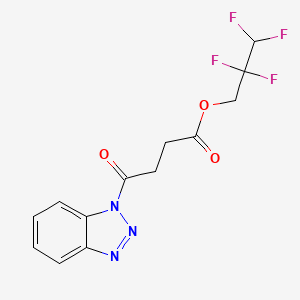
1-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been extensively studied for its potential therapeutic applications. TFMPP is known to exhibit a range of biochemical and physiological effects, which make it a promising candidate for use in scientific research. In
科学的研究の応用
1-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been extensively studied for its potential therapeutic applications, including its use as an antidepressant, anxiolytic, and antipsychotic agent. 1-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine has also been investigated for its potential use in the treatment of migraine headaches and other neurological disorders. In addition, 1-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been used as a research tool to study the mechanisms of action of other compounds, such as serotonin receptor agonists and antagonists.
作用機序
1-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine is known to act as a partial agonist at the 5-HT1A and 5-HT2A serotonin receptors, which are involved in the regulation of mood, anxiety, and other physiological processes. 1-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine is also known to interact with other neurotransmitter systems, including dopamine and norepinephrine, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been shown to exhibit a range of biochemical and physiological effects, including increased serotonin and dopamine release, increased heart rate and blood pressure, and changes in body temperature and behavior. 1-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may be a promising candidate for the treatment of mood disorders.
実験室実験の利点と制限
1-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine has several advantages for use in scientific research, including its low cost, ease of synthesis, and well-understood mechanism of action. However, 1-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine also has several limitations, including its relatively low potency and selectivity for serotonin receptors, which may limit its utility in certain experiments.
将来の方向性
There are several future directions for research on 1-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine, including the development of more potent and selective analogs, the investigation of its potential use in the treatment of neurological disorders, and the exploration of its mechanisms of action at the molecular level. In addition, 1-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine may be useful as a research tool to study the interactions between different neurotransmitter systems and their role in the regulation of mood and behavior.
合成法
1-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine can be synthesized using a variety of methods, including the reaction of 1-(4-chlorophenyl)piperazine with 2,3,4-trimethoxybenzyl chloride in the presence of a base. Alternatively, 1-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine can be synthesized by the reaction of 1-(4-chlorophenyl)piperazine with 2,3,4-trimethoxybenzaldehyde in the presence of a reducing agent. The synthesis of 1-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine is relatively straightforward and can be performed on a large scale, making it a cost-effective compound for scientific research.
特性
IUPAC Name |
1-(4-chlorophenyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O3/c1-24-18-9-4-15(19(25-2)20(18)26-3)14-22-10-12-23(13-11-22)17-7-5-16(21)6-8-17/h4-9H,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNSKQMZDULTLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5258397 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-cyclopentyl-3-piperidinyl)methyl]-3-methyl-N-[2-(1-piperidinyl)ethyl]butanamide](/img/structure/B6087074.png)
![3-(4-chlorophenyl)-7-[2-(1H-imidazol-5-yl)ethyl]-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6087080.png)
![4-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole](/img/structure/B6087108.png)
![1-cyclohexyl-N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6087111.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6087121.png)
![3-(diphenylmethyl)-5-isonicotinoyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6087124.png)
![6-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(5-ethyl-2-thienyl)-4-quinolinecarboxamide](/img/structure/B6087125.png)
![methyl 5-({1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}amino)-5-oxopentanoate](/img/structure/B6087136.png)
![diethyl 5-[({2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]hydrazino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B6087141.png)
![5-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6087146.png)

amino]-1-piperidinyl}methyl)-2-furyl]methanol](/img/structure/B6087162.png)
![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B6087163.png)
![N-butyl-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6087165.png)